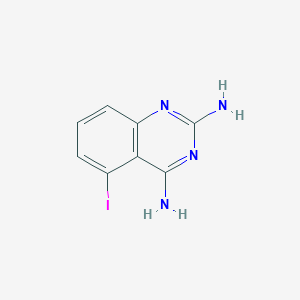

5-Iodoquinazoline-2,4-diamine

Descripción general

Descripción

5-Iodoquinazoline-2,4-diamine: is an organic compound with the molecular formula C8H7IN4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of iodine and amino groups at specific positions on the quinazoline ring imparts unique chemical properties to this compound .

Mecanismo De Acción

Target of Action

5-Iodoquinazoline-2,4-diamine primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein tyrosine kinase that plays a crucial role in controlling the physiological cycle of cancer cells . It is found on the cell membranes of living organisms and is a vital target for managing growth, proliferation, and differentiation of cancers .

Mode of Action

The compound acts as a dual inhibitor of EGFR WT and EGFR T790M . The T790M mutation is a common cause of resistance to first-generation EGFR inhibitors . By inhibiting both EGFR WT and EGFR T790M, this compound can effectively manage this resistance .

Biochemical Pathways

The inhibition of EGFR by this compound affects the signaling pathway of growth factors . This modification disrupts the normal growth and proliferation of cancer cells, leading to their death . The exact downstream effects of this disruption are still under investigation.

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of cancer cells . By targeting and inhibiting EGFR, the compound disrupts the normal physiological cycle of these cells, leading to their death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoquinazoline-2,4-diamine typically involves the iodination of quinazoline derivatives. One common method includes the reaction of 2,4-diaminoquinazoline with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 5-Iodoquinazoline-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino groups can participate in redox reactions, leading to the formation of different oxidation states of the compound.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products Formed:

Substitution Reactions: Products include various substituted quinazolines.

Oxidation Reactions: Products include quinazoline oxides.

Coupling Reactions: Products include biaryl quinazolines.

Aplicaciones Científicas De Investigación

Chemistry: 5-Iodoquinazoline-2,4-diamine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Quinazoline derivatives have shown promise in the development of anticancer, antiviral, and anti-inflammatory agents .

Industry: The compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology .

Comparación Con Compuestos Similares

- 2,4-Diaminoquinazoline

- 5-Bromoquinazoline-2,4-diamine

- 5-Chloroquinazoline-2,4-diamine

Comparison: 5-Iodoquinazoline-2,4-diamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and coupling reactions compared to its bromo and chloro analogs. Additionally, the iodine atom can enhance the compound’s ability to participate in halogen bonding, which is valuable in crystal engineering and molecular recognition studies .

Actividad Biológica

5-Iodoquinazoline-2,4-diamine is a member of the quinazoline family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Quinazoline Derivatives

Quinazolines are heterocyclic compounds known for their pharmacological significance. The structure of this compound includes iodine at the 5-position and amino groups at the 2nd and 4th positions, which play crucial roles in its biological activity. The compound has been investigated for various therapeutic effects, including antibacterial, antiparasitic, antitumor, and neuroprotective activities.

Antibacterial Activity

The antibacterial properties of this compound are primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme essential for bacterial growth. Research indicates that the compound exhibits significant activity against multi-drug resistant strains of Staphylococcus aureus and other pathogens.

Table 1: Antibacterial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiparasitic Activity

In addition to its antibacterial effects, this compound has shown promise as an antiparasitic agent. Studies have demonstrated its effectiveness against parasites such as Toxoplasma gondii and Pneumocystis carinii, with a notable selectivity for the parasitic DHFR over mammalian enzymes.

Table 2: Antiparasitic Activity of Quinazoline Derivatives

| Parasite | IC50 (µM) | Reference |

|---|---|---|

| Toxoplasma gondii | 0.25 | |

| Pneumocystis carinii | 0.15 |

Antitumor Activity

The antitumor potential of this compound has also been explored. Compounds in this class have been found to inhibit the proliferation of various human tumor cell lines. The mechanism involves interference with key signaling pathways and cell cycle regulation.

Table 3: Antitumor Efficacy of Quinazoline Derivatives

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 0.30 | |

| MCF-7 (breast cancer) | 0.50 | |

| A549 (lung cancer) | 0.45 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound through its ability to inhibit beta-amyloid aggregation, a hallmark of Alzheimer's disease. This action could potentially mitigate neurodegeneration associated with amyloid plaque formation.

The primary mechanism through which this compound exerts its biological effects involves:

- Inhibition of DHFR : This leads to reduced nucleotide synthesis necessary for DNA replication in bacteria and parasites.

- Modulation of Signaling Pathways : The compound can interact with various receptors and enzymes involved in cellular signaling.

- Antiaggregation Properties : By preventing beta-amyloid aggregation, it may provide a therapeutic avenue for Alzheimer's disease.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of quinazolines to enhance their biological activity. For instance:

- Synthesis and Evaluation : A series of N2,N4-disubstituted quinazolines were synthesized and tested against resistant bacterial strains, demonstrating improved efficacy compared to existing antibiotics .

- Hybrid Compounds : Research on hybrid compounds combining quinazolines with other pharmacophores has shown enhanced antitumor and antibacterial activities, indicating that structural modifications can significantly impact biological efficacy .

- Structure-Activity Relationship (SAR) : Detailed SAR studies reveal that specific substitutions on the quinazoline ring can improve selectivity and potency against targeted enzymes like DHFR .

Propiedades

IUPAC Name |

5-iodoquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZLYYOTNUWNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152504 | |

| Record name | 2,4-Quinazolinediamine, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119584-76-8 | |

| Record name | 2,4-Quinazolinediamine, 5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.